molecular formula C11H11N3O3S3 B2780570 Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-95-2

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2780570
CAS RN: 392317-95-2
M. Wt: 329.41
InChI Key: ZQLDMUSTGVSWTP-UHFFFAOYSA-N
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Description

“Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a chemical compound that incorporates a thiophene species . Thiophene is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized by introducing different substituents on the 4-position of the benzo[b]thiophene ring .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is characterized by the presence of a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The reactivity of thiophene derivatives is often associated with their ability to undergo coupling reactions and electrophilic cyclization reactions . The specific reactions that “Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” undergoes would depend on the specific conditions and reagents used.

Scientific Research Applications

α-Glucosidase Inhibitors

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate derivatives demonstrate significant potential as α-glucosidase inhibitors. This feature is notably relevant in the treatment of type 2 diabetes. For instance, a specific derivative (ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate) was identified as a potent compound with competitive inhibition characteristics against α-glucosidase. This suggests its utility in the development of anti-diabetic drugs (Saeedi et al., 2020).

Antimicrobial and Surface Activities

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has also been utilized in synthesizing various heterocyclic derivatives with potential antimicrobial properties. These derivatives show promise as nonionic surface active agents, expanding the scope of its application in the field of microbiology and surface science (El-Sayed et al., 2015).

Cytotoxic Agents in Cancer Research

The compound and its derivatives are being explored for their cytotoxic properties against cancer cells. A specific derivative, ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibited notable inhibitory effects against certain human tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment (Almasirad et al., 2016).

Synthesis of Other Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various other heterocyclic compounds. It serves as a starting material in the creation of structures containing thiazole, thiadiazole, and thiophene rings. This versatility underscores its importance in synthetic organic chemistry and drug design (Abdel‐Latif et al., 2006).

Potential in Agricultural Chemistry

Some derivatives of ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibit growth stimulant properties, indicating potential applications in agricultural chemistry. This suggests a possible role in enhancing plant growth and productivity (Knyazyan et al., 2013).

Future Directions

The future directions for research on “Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” and similar thiophene derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be another area of focus .

properties

IUPAC Name

ethyl 2-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S3/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDMUSTGVSWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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